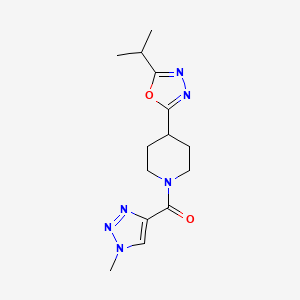

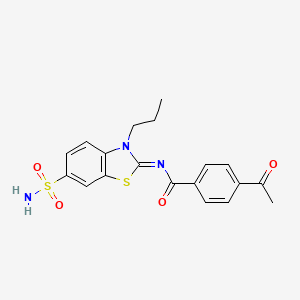

![molecular formula C16H20N2O2 B2559146 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 942005-61-0](/img/structure/B2559146.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide is a compound that likely features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound also contains a cyclopropane moiety, which is a three-membered ring known for its strain and reactivity, and a propanamide side chain, which introduces amide functionality.

Synthesis Analysis

The synthesis of polysubstituted quinolin-2(1H)-ones, which are structurally related to the compound , can be achieved through intramolecular cyclization of N-aryl cinnamides. This process is promoted by triflic anhydride in N,N-dimethyl trifluoroacetamide (DTA) under mild conditions . Although the specific synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate cyclopropane and propanamide functionalities into the starting materials.

Molecular Structure Analysis

The molecular structure of the compound would include a quinoline scaffold, which is known for its stability and presence in many biologically active molecules. The cyclopropane ring would introduce strain into the molecule, potentially affecting its reactivity and conformation. The propanamide side chain would likely influence the compound's solubility and could participate in hydrogen bonding.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide, they do provide insight into the reactivity of related structures. For instance, quinoxalin-3(4H)-one derivatives are shown to participate in dipolar cycloaddition reactions, which could be a relevant reaction type for the quinoline portion of the compound . Additionally, the synthesis of functionalized cyclopropanes through cyclization reactions indicates that the cyclopropane moiety in the compound could be reactive towards various electrophiles .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Cyclopropane and Quinoline Derivatives

Research has explored the synthesis of complex cyclopropane and quinoline derivatives, highlighting the chemical versatility of these compounds. One study detailed the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through a remarkable cyclopropanation process, showcasing the synthetic potential of quinoline derivatives in creating novel heterocyclic systems (Szakonyi et al., 2002). Another study focused on the lithiation and side-chain substitution of quinoxalin-2-ones, demonstrating the ability to modify quinoline derivatives for various applications (Smith et al., 2003).

Fluorescent Chemosensors

Quinoline derivatives have been utilized to create fluorescent chemosensors for metal ions, such as Zn2+. A notable example includes a study where a quinoline-based chemosensor exhibited significant fluorescence enhancement upon binding with Zn2+, suggesting its potential for detecting and quantifying Zn2+ in aqueous solutions (Kim et al., 2016).

Potential Therapeutic Applications

Anticancer Activities

The quinoline scaffold has been extensively studied for its anticancer properties. Solomon and Lee (2011) reviewed the role of quinoline compounds in cancer drug discovery, emphasizing their effectiveness against various cancer targets due to the structural diversity and synthetic versatility of quinoline derivatives (Solomon & Lee, 2011). This includes their modes of action in inhibiting key cancer-related enzymes and pathways.

Antitubercular Agents

Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and evaluated for their antitubercular activity. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives as antitubercular agents (Kantevari et al., 2011).

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-15(19)17-13-7-8-14-12(10-13)4-3-9-18(14)16(20)11-5-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQHMSFEIHESDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2559066.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559067.png)

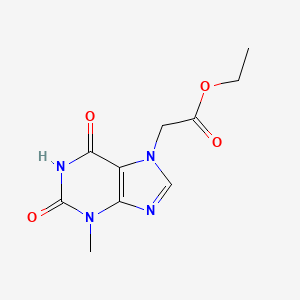

![N,N-diethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2559070.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)

![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

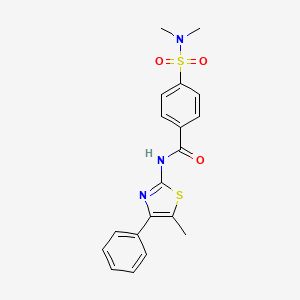

![N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2559079.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)